AS-183

Description

Properties

CAS No. |

147317-12-2 |

|---|---|

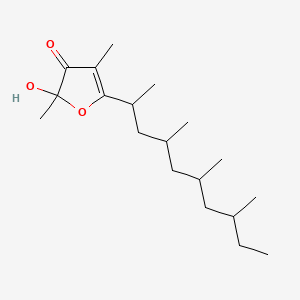

Molecular Formula |

C19H34O3 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

2-hydroxy-2,4-dimethyl-5-(4,6,8-trimethyldecan-2-yl)furan-3-one |

InChI |

InChI=1S/C19H34O3/c1-8-12(2)9-13(3)10-14(4)11-15(5)17-16(6)18(20)19(7,21)22-17/h12-15,21H,8-11H2,1-7H3 |

InChI Key |

DVCQIWCKLKWXEA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)CC(C)CC(C)C1=C(C(=O)C(O1)(C)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,4-dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone AS 183 AS-183 |

Origin of Product |

United States |

Foundational & Exploratory

AS-183 compound discovery and history

An in-depth analysis of the identifier "AS-183" reveals significant ambiguity across scientific literature, referencing disparate entities including microRNA-183, the G-protein coupled receptor GPR183, and derivatives of a Factor 7a inhibitor. Due to this lack of a singular, well-defined compound under the "this compound" designation, and in the absence of further clarification, this guide will focus on a well-characterized compound relevant to the field of kinase inhibition: SGI-1776 .

SGI-1776 is a potent, orally bioavailable small molecule inhibitor of the PIM kinases and FMS-like tyrosine kinase 3 (FLT3). Its discovery and development provide a representative case study in modern kinase inhibitor research. This document serves as a technical guide on its discovery, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Discovery and History of SGI-1776

SGI-1776, an imidazo[1,2-b]pyridazine compound, was identified through screening efforts to discover novel inhibitors of the PIM family of serine/threonine kinases.[1] The PIM kinases (PIM1, PIM2, and PIM3) are recognized as proto-oncogenes, frequently overexpressed in various hematological malignancies and solid tumors, including leukemia and prostate cancer.[2][3][4] Their role in promoting cell survival and proliferation made them an attractive target for cancer therapy.[3]

Developed by SuperGen (later Astex Pharmaceuticals), SGI-1776 emerged as a lead candidate due to its potent activity against PIM1.[5][6] Further characterization revealed its dual activity, also potently inhibiting FLT3, a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).[7][8] This dual-inhibitor profile made SGI-1776 a particularly interesting candidate for AML, where both PIM and FLT3 pathways are often dysregulated.[3][7]

The compound progressed into Phase 1 clinical trials for relapsed/refractory leukemias.[9] However, its clinical development was discontinued due to dose-limiting cardiac toxicity (QTc prolongation), rendering the molecule unsafe for continued clinical use.[9][10] Despite its clinical termination, the study of SGI-1776 provided valuable insights into the roles of PIM and FLT3 kinases and the therapeutic potential of their inhibition.[10]

Mechanism of Action

SGI-1776 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases to block their catalytic activity.[11][12] Its primary targets are the three PIM kinase isoforms and the FLT3 kinase.[8]

-

PIM Kinase Inhibition : By inhibiting PIM kinases, SGI-1776 disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation. Key substrates of PIM kinases include the pro-apoptotic protein BAD, the cell cycle regulator p27, and proteins involved in protein synthesis like 4E-BP1.[7][13] Inhibition leads to decreased phosphorylation of these substrates, which can trigger apoptosis and cause cell cycle arrest.[5][7] For instance, SGI-1776 treatment has been shown to decrease the phosphorylation of c-Myc(Ser62) and 4E-BP1, leading to a reduction in the anti-apoptotic protein Mcl-1.[7][14]

-

FLT3 Kinase Inhibition : SGI-1776 is also a potent inhibitor of FLT3, including the internal tandem duplication (ITD) mutant (FLT3-ITD), which is a driver mutation in a significant subset of AML cases.[7][15] FLT3-ITD leads to constitutive activation of the kinase and downstream pathways like STAT5, MAPK, and AKT, promoting uncontrolled cell growth.[15][16] SGI-1776 inhibits the autophosphorylation of FLT3, thereby blocking these downstream pro-survival signals.[17] The dual inhibition of PIM and FLT3 is particularly effective, as PIM1 has been shown to phosphorylate and stabilize the FLT3-ITD protein, creating a positive feedback loop that promotes aberrant signaling.[3][18]

Quantitative Data

The inhibitory activity of SGI-1776 has been quantified against various kinases and in cellular models.

| Target Kinase | IC₅₀ (nM) | Assay Type |

| PIM1 | 7 | Cell-free radiometric assay |

| PIM2 | 363 | Cell-free radiometric assay |

| PIM3 | 69 | Cell-free radiometric assay |

| FLT3 | 44 | Cell-free assay |

| Haspin | 34 | Cell-free assay |

| Table 1: In Vitro Kinase Inhibitory Activity of SGI-1776. Data compiled from multiple sources.[1][5][7][8][19] |

| Cell Line Model | Cancer Type | IC₅₀ (µM) | Effect |

| MV-4-11 (FLT3-ITD) | Acute Myeloid Leukemia | 0.005 - 3.1 (median) | Apoptosis, Complete Response in Xenografts |

| MOLM-13 (FLT3-ITD) | Acute Myeloid Leukemia | Varies | Apoptosis, Mcl-1 Reduction |

| OCI-AML-3 (FLT3-WT) | Acute Myeloid Leukemia | Varies | Apoptosis, Mcl-1 Reduction |

| CLL Primary Cells | Chronic Lymphocytic Leukemia | 1 - 10 | Apoptosis, Mcl-1 Reduction |

| C4-2B | Prostate Cancer | 2 - 4 | G1 Cell Cycle Arrest, Apoptosis |

| 22Rv1 | Prostate Cancer | 2 - 4 | G1 Cell Cycle Arrest, Apoptosis |

| Table 2: Cellular Activity of SGI-1776 in Various Cancer Models. Data compiled from multiple sources.[1][7][11][19][20][21] |

Signaling Pathway Diagrams

The diagrams below illustrate the key signaling pathways affected by SGI-1776.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SGI-1776.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol determines the concentration of SGI-1776 required to inhibit 50% of the kinase activity (IC₅₀) of PIM1.

Materials:

-

Recombinant human PIM1 kinase (5-10 mU)

-

Kinase reaction buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM MgAcetate

-

Peptide substrate: KKRNRTLTV (100 µM)

-

[γ-³³P-ATP] (specific activity ~500 cpm/pmol)

-

SGI-1776 (serial dilutions)

-

3% Phosphoric acid solution

-

P30 filtermat

Procedure:

-

Prepare a reaction mixture containing PIM1 kinase, kinase reaction buffer, and the peptide substrate.

-

Add serial dilutions of SGI-1776 or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P-ATP].

-

Incubate the reaction for 40 minutes at room temperature.

-

Stop the reaction by adding 5 µL of 3% phosphoric acid solution.

-

Spot 10 µL of the reaction mixture onto a P30 filtermat.

-

Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid, followed by one wash in methanol.

-

Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the DMSO control and plot the results to determine the IC₅₀ value.[5][11]

Cellular Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells in a cancer cell line (e.g., MV-4-11) following treatment with SGI-1776.

Materials:

-

MV-4-11 cells

-

SGI-1776 (various concentrations)

-

DMSO (vehicle control)

-

Annexin V-FITC solution

-

Propidium Iodide (PI) solution

-

Annexin binding buffer

-

Flow cytometer

Procedure:

-

Seed MV-4-11 cells and treat with various concentrations of SGI-1776 (e.g., 0.3, 1, 3, 10 µM) or DMSO for 24 hours.

-

Harvest approximately 1 x 10⁶ cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 100 µL of annexin binding buffer.

-

Add 5 µL of Annexin V-FITC solution and 5 µL of PI solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, measuring at least 10,000 events per sample.

-

Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[7][22]

Western Blotting for Phosphoprotein Analysis

This protocol assesses the effect of SGI-1776 on the phosphorylation status of downstream targets of PIM and FLT3.

Materials:

-

AML cells (e.g., MOLM-13)

-

SGI-1776

-

Lysis buffer (e.g., M-PER with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment and reagents

-

Chemiluminescence detection system

Procedure:

-

Treat MOLM-13 cells with SGI-1776 or DMSO for a specified time (e.g., 24 hours).

-

Harvest cells, wash with PBS, and lyse with ice-cold lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody (e.g., anti-phospho-4E-BP1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize protein bands using a chemiluminescence substrate.

-

Strip the membrane and re-probe with antibodies for total protein (e.g., anti-4E-BP1) and a loading control (e.g., anti-GAPDH) to ensure equal loading and to quantify changes in phosphorylation.[7][12][17]

References

- 1. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SuperGen, Inc.'s PIM Kinase Inhibitor, SGI-1776, Effective in Pre-Clinical Models of Acute Lymphoblastic Leukemia - BioSpace [biospace.com]

- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. astx.com [astx.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. Pim-1 Kinase Phosphorylates and Stabilizes 130 kDa FLT3 and Promotes Aberrant STAT5 Signaling in Acute Myeloid Leukemia with FLT3 Internal Tandem Duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]

- 20. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Initial testing (stage 1) of SGI-1776, a PIM1 kinase inhibitor, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to AS-183: A Novel ACAT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-183 is a naturally occurring small molecule isolated from the fungus Scedosporium sp. SPC-15549 that has been identified as a potent inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis, and its inhibition is a therapeutic target for managing hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols and pathway diagrams to support further research and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound is chemically known as 2,4-dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone[1]. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2,4-dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone | [1] |

| Synonym | This compound | [1] |

| CAS Number | 147317-12-2 | |

| Molecular Formula | C19H34O3 | |

| Molecular Weight | 310.48 g/mol | |

| Appearance | Colorless oil | |

| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate; Insoluble in water and n-hexane | |

| UV λmax (MeOH) | 278 nm (ε 8,900) |

Chemical Structure:

Caption: 2D structure of this compound (2,4-dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone)

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. By inhibiting ACAT, this compound prevents the esterification and subsequent storage of excess cholesterol in cells, which is a key process in the development of atherosclerosis.

Pharmacological Data:

| Parameter | Value | Cell/Enzyme Source | Reference |

| IC50 (ACAT inhibition) | 0.94 µM | Rabbit liver microsomes | [1] |

| IC50 (Cholesterol ester formation) | 18.1 µM | HepG2 cells | [1] |

| IC50 (Cholesterol ester formation) | 25.5 µM | CaCo2 cells | [1] |

| IC50 (Cholesterol ester formation) | 34.5 µM | THP-1 cells | [1] |

Acyl-CoA: Cholesterol Acyltransferase (ACAT) Signaling Pathway

The ACAT enzyme is a key regulator of cellular cholesterol levels. When intracellular free cholesterol levels rise, ACAT is activated to convert the excess cholesterol into cholesteryl esters, which are then stored in lipid droplets. This process prevents the cytotoxic effects of high levels of free cholesterol. In the context of atherosclerosis, the accumulation of cholesteryl esters in macrophages within the arterial wall leads to the formation of foam cells, a hallmark of atherosclerotic plaques. Inhibition of ACAT by compounds like this compound can therefore prevent foam cell formation and potentially slow the progression of atherosclerosis.

Experimental Protocols

Isolation of this compound from Scedosporium sp. SPC-15549

The following is a representative workflow for the isolation and purification of this compound from a culture of Scedosporium sp. SPC-15549.

Detailed Steps:

-

Fermentation: Scedosporium sp. SPC-15549 is cultured in a suitable seed medium followed by a larger scale production medium to generate sufficient biomass.

-

Extraction: The mycelia are separated from the culture broth by centrifugation. The mycelial cake is then extracted with acetone.

-

Solvent Partitioning: The acetone extract is concentrated and then partitioned between ethyl acetate and water. The active compound, this compound, is extracted into the ethyl acetate layer.

-

Chromatographic Purification: The concentrated ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Final Purification: The fractions showing ACAT inhibitory activity are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water mobile phase to yield pure this compound.

In Vitro ACAT Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound on ACAT using rabbit liver microsomes as the enzyme source.

Materials:

-

Rabbit liver microsomes

-

This compound (or other test compounds)

-

[1-14C]Oleoyl-CoA

-

Bovine serum albumin (BSA)

-

Potassium phosphate buffer (pH 7.4)

-

Cholesterol

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Scintillation counter and cocktail

Workflow:

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the rabbit liver microsomes, potassium phosphate buffer, BSA, and cholesterol.

-

Pre-incubation with Inhibitor: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding [1-14C]Oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Stop Reaction and Extract Lipids: Terminate the reaction by adding a mixture of isopropanol and n-hexane. Vortex and centrifuge to separate the phases.

-

TLC Analysis: Spot the lipid-containing organic phase onto a silica gel TLC plate and develop the plate using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid).

-

Quantification: Visualize the cholesteryl ester band (e.g., by autoradiography or with iodine vapor), scrape the corresponding silica from the plate, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a promising natural product with potent ACAT inhibitory activity. Its furanone scaffold represents a unique chemical class for the development of novel anti-hypercholesterolemic and anti-atherosclerotic agents. The information provided in this technical guide, including its chemical and biological properties, along with detailed experimental workflows, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery who are interested in exploring the therapeutic potential of this compound and its analogs. Further studies are warranted to elucidate the in vivo efficacy and safety profile of this compound.

References

AS-183: A Potent Inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

An In-depth Technical Guide on the Biological Activity and Molecular Targets of AS-183

Abstract

This compound is a naturally derived small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme pivotal to cellular cholesterol homeostasis. By catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids, ACAT plays a crucial role in the storage of excess cholesterol within cells. Dysregulation of ACAT activity has been implicated in the pathophysiology of several diseases, including atherosclerosis and hypercholesterolemia. This document provides a comprehensive overview of the biological activity of this compound, its molecular target, and the experimental methodologies used to characterize its function.

Introduction

Cellular cholesterol levels are tightly regulated to ensure membrane integrity and normal cell function while preventing the cytotoxic effects of free cholesterol accumulation. Acyl-CoA:cholesterol acyltransferase (ACAT) is a key enzyme in this regulatory network, responsible for the esterification of cholesterol, thereby converting it into a more inert form for storage in lipid droplets. There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. Inhibition of ACAT has emerged as a promising therapeutic strategy for managing conditions characterized by excessive cholesterol accumulation.

This compound, a compound isolated from the fungus Scedosporium sp. SPC-15549, has been identified as a potent inhibitor of ACAT.[1] This technical guide details the biological activity and molecular targets of this compound, presenting quantitative data, experimental protocols, and visual representations of its mechanism of action.

Biological Activity and Molecular Target

The primary molecular target of this compound is Acyl-CoA:cholesterol acyltransferase (ACAT). This compound demonstrates inhibitory activity against ACAT in both enzymatic and cell-based assays.

Quantitative Data

The inhibitory potency of this compound has been quantified through various assays, with the key findings summarized in the table below.

| Assay Type | System/Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | Rabbit Liver Microsomes | IC50 | 0.94 µM | [1] |

| Cholesterol Ester Formation | HepG2 (Human Hepatoma) | IC50 | 18.1 µM | [1] |

| Cholesterol Ester Formation | CaCo2 (Human Colon Adenocarcinoma) | IC50 | 25.5 µM | [1] |

| Cholesterol Ester Formation | THP-1 (Human Monocytic) | IC50 | 34.5 µM | [1] |

Table 1: Inhibitory Activity of this compound

Signaling Pathway

This compound exerts its biological effect by directly inhibiting the enzymatic activity of ACAT. This enzyme is located in the endoplasmic reticulum and plays a central role in cellular cholesterol homeostasis. The following diagram illustrates the role of ACAT in the cholesterol esterification pathway and the point of inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound. Please note that the specific protocols used in the original discovery of this compound may vary; the following are representative methods based on established practices in the field.

ACAT Enzyme Activity Assay (Rabbit Liver Microsomes)

This assay measures the direct inhibitory effect of this compound on ACAT enzyme activity using a microsomal fraction from rabbit liver as the enzyme source.

Workflow Diagram:

Methodology:

-

Preparation of Rabbit Liver Microsomes:

-

Homogenize fresh or frozen rabbit liver in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in buffer and determine the protein concentration (e.g., by Bradford assay).

-

-

Enzyme Assay:

-

In a reaction tube, combine the microsomal protein (e.g., 100-200 µg) with a buffer containing bovine serum albumin (BSA).

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or solvent control.

-

Pre-incubate for a short period at 37°C.

-

Initiate the reaction by adding the substrates: cholesterol (solubilized with a detergent like Triton WR-1339) and radiolabeled [1-14C]oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a mixture of isopropanol and heptane.

-

Vortex to extract the lipids into the heptane phase.

-

Separate the lipid classes by thin-layer chromatography (TLC) on silica gel plates using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Identify the cholesteryl ester band by comparison to a standard.

-

Scrape the silica corresponding to the cholesteryl ester band and quantify the radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Cholesterol Ester Formation Assay (HepG2, CaCo2, THP-1)

This assay measures the ability of this compound to inhibit the formation of cholesteryl esters within cultured cells.

Workflow Diagram:

Methodology:

-

Cell Culture:

-

Culture HepG2, CaCo2, or THP-1 cells in their respective recommended media and conditions until they reach a suitable confluency. For THP-1 cells, differentiation into macrophages may be induced prior to the assay (e.g., using phorbol 12-myristate 13-acetate).

-

-

Inhibition and Labeling:

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control in serum-free or low-serum medium for a specified time (e.g., 1-2 hours).

-

Add a radiolabeled precursor for cholesteryl ester synthesis, typically [14C]oleic acid complexed to fatty acid-free BSA, to the culture medium.

-

Incubate the cells for a further period (e.g., 2-6 hours) to allow for the uptake and incorporation of the labeled fatty acid into cholesteryl esters.

-

-

Lipid Extraction and Analysis:

-

After the incubation period, wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

-

Lyse the cells and extract the total cellular lipids using a method such as the Bligh and Dyer procedure (chloroform:methanol:water).

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of solvent and spot it onto a TLC plate.

-

Separate the lipid classes as described in the enzymatic assay protocol.

-

Identify and quantify the radioactivity in the cholesteryl ester band. It is also advisable to quantify the radioactivity in the total lipid extract to account for any effects of the compound on fatty acid uptake.

-

-

Data Analysis:

-

Calculate the percentage of cholesteryl ester formation relative to the total incorporated radioactivity for each condition.

-

Determine the percent inhibition of cholesteryl ester formation for each concentration of this compound compared to the vehicle control.

-

Calculate the IC50 value as described for the enzymatic assay.

-

Conclusion

This compound is a potent inhibitor of ACAT, demonstrating activity at both the enzymatic and cellular levels. Its ability to block the esterification of cholesterol highlights its potential as a pharmacological tool for studying cholesterol metabolism and as a lead compound for the development of therapeutics for hypercholesterolemia and atherosclerosis. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other ACAT inhibitors. Further research is warranted to elucidate the isoform selectivity of this compound and its in vivo efficacy and safety profile.

References

Unraveling the Synthesis and Purification of AS-183: A Comprehensive Technical Guide

A definitive synthesis and purification protocol for a specific molecule designated "AS-183" cannot be provided as the identifier "this compound" is ambiguous and does not correspond to a unique, publicly documented chemical compound. Extensive searches have revealed multiple, unrelated substances and biological molecules referenced with "183," including dyes such as Acid Red 183 and Pigment Yellow 183, as well as microRNA-183. However, a distinct small molecule inhibitor or research chemical with the specific designation "this compound" is not clearly identified in the scientific literature or chemical databases.

For the scientific and drug development community to effectively utilize and build upon research, precise identification of chemical matter is paramount. Without a definitive chemical structure, CAS number, or a primary literature reference describing the synthesis of "this compound," a detailed technical guide on its synthesis and purification remains speculative.

To enable the creation of the requested in-depth guide, it is crucial to first unambiguously identify the molecule of interest. Researchers and professionals seeking information on "this compound" are encouraged to provide a more specific identifier, such as:

-

The complete IUPAC or common name of the compound.

-

The Chemical Abstracts Service (CAS) Registry Number.

-

A reference to a patent or scientific journal article that describes the molecule and its synthesis.

Upon clarification of the specific chemical entity, a comprehensive technical guide can be developed, encompassing the core requirements of data presentation, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Hypothetical Workflow for Small Molecule Synthesis and Purification

Should a specific small molecule "this compound" be identified, a typical workflow for its synthesis and purification would be documented. The following diagram illustrates a generalized process that would be detailed in a specific technical guide.

Caption: Generalized workflow for small molecule synthesis and purification.

Hypothetical Signaling Pathway Inhibition

If "this compound" were identified as an inhibitor of a specific signaling pathway, a diagram illustrating its mechanism of action would be provided. For instance, if it were a hypothetical inhibitor of the PI3K/Akt pathway, the visualization would be as follows:

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

An In-depth Technical Guide on AS-183 Analogues and Derivatives

This technical guide provides a comprehensive overview of two distinct molecular entities that may be referred to as "AS-183" and their analogues or derivatives: the microRNA miR-183 and the antimalarial compound SSJ-183. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on their biological functions, quantitative data, experimental protocols, and relevant signaling pathways.

Section 1: MicroRNA-183 (miR-183) and its Modulators

MicroRNA-183 (miR-183) is a small non-coding RNA molecule that plays a significant role in the post-transcriptional regulation of gene expression. It is part of a highly conserved miRNA cluster, which also includes miR-96 and miR-182. This cluster is involved in a multitude of cellular processes, and its dysregulation has been implicated in various diseases, most notably cancer. The "analogues and derivatives" of miR-183 are synthetic oligonucleotides designed to either mimic its function (miR-183 mimics) or inhibit its activity (miR-183 inhibitors or antagomirs).

Biological Function and Mechanism of Action

Mature miR-183 is a short RNA sequence (around 22 nucleotides) that binds to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs). This binding leads to either the degradation of the mRNA transcript or the repression of its translation into protein, effectively silencing the target gene. A single miRNA can have multiple mRNA targets, allowing it to act as a master regulator of complex signaling networks.

The miR-183 cluster has been shown to regulate pathways involved in:

-

Cell proliferation and differentiation

-

Apoptosis (programmed cell death)

-

Cell migration and invasion

-

Epithelial-to-mesenchymal transition (EMT)

-

DNA damage repair

Dysregulation of miR-183 expression is frequently observed in various cancers, where it can act as either an oncogene (promoting cancer) or a tumor suppressor, depending on the cellular context and its specific targets in that cancer type.

Quantitative Data: Effects of miR-183 Mimics and Inhibitors

The functional consequences of modulating miR-183 activity are often quantified by measuring changes in target gene expression, cell viability, or other cellular phenotypes. The following table summarizes representative quantitative data from studies using miR-183 mimics and inhibitors.

| Cell Line | Treatment | Target Gene/Phenotype | Quantitative Effect | Reference |

| SW1990 (Pancreatic Cancer) | miR-183 mimic | PDCD4 (protein) | Significant decrease | [1] |

| SW1990 (Pancreatic Cancer) | miR-183 mimic | Cell Proliferation | Increased | [1] |

| SW1990 (Pancreatic Cancer) | miR-183 mimic | Apoptosis | Decreased | [1] |

| HeLa (Cervical Cancer) | miR-183 mimic | ITGB1 (protein) | Significant decrease | [1] |

| HeLa (Cervical Cancer) | miR-183 mimic | Cell Invasion | Decreased | [1] |

| Ovarian Cancer Cells | anti-miR-182 | Xenograft Growth & Metastasis | Reduced in vivo | [2] |

| Neonatal Rat Cardiomyocytes | miR-183 mimic | Cell Size | Significantly attenuated | [3] |

| Neonatal Rat Cardiomyocytes | miR-183 mimic | TIAM1 (mRNA & protein) | Decreased | [3] |

Key Signaling Pathways Involving miR-183

miR-183 is a key regulator of several important signaling pathways implicated in cancer and other diseases.

-

PI3K/Akt/mTOR Pathway : This is a central pathway that controls cell growth, proliferation, and survival. miR-183 can modulate this pathway by targeting key components, thereby influencing tumorigenesis.[4]

-

Wnt/β-catenin Pathway : This pathway is crucial for development and is often aberrantly activated in cancer. The expression of the miR-183 cluster can be influenced by this pathway, and in turn, the cluster can regulate downstream effectors.[4][5]

-

TGF-β Signaling : The Transforming Growth Factor-beta pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Members of the miR-183 cluster have been shown to target components of this pathway.[6]

Below are Graphviz diagrams illustrating some of the signaling pathways regulated by miR-183.

Caption: miR-183 promoting the PI3K/Akt pathway by inhibiting PTEN.

Caption: Wnt/β-catenin pathway regulation of and by the miR-183 cluster.

Experimental Protocols

This protocol allows for the sensitive and specific quantification of mature miR-183 and its target mRNAs.

Materials:

-

Total RNA isolated from cells or tissues

-

TaqMan MicroRNA Reverse Transcription Kit

-

TaqMan MicroRNA Assay for hsa-miR-183-5p (or other species-specific assay)

-

TaqMan Gene Expression Assay for the target gene

-

TaqMan Universal PCR Master Mix

-

Real-Time PCR instrument

Procedure:

-

Reverse Transcription (RT) for miRNA:

-

Prepare an RT master mix containing the reverse transcription buffer, dNTPs, RNase inhibitor, and MultiScribe™ Reverse Transcriptase.

-

Add the miR-183-specific stem-loop RT primer to the master mix.

-

Add total RNA (1-10 ng) to the reaction.

-

Incubate according to the manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).

-

-

Reverse Transcription (RT) for mRNA:

-

Perform a separate RT reaction for the target mRNA using random primers or oligo(dT) primers.

-

-

Real-Time PCR (qPCR):

-

Prepare a PCR reaction mix containing TaqMan Universal PCR Master Mix, the specific TaqMan MicroRNA or Gene Expression Assay (which includes primers and a fluorescently labeled probe), and nuclease-free water.

-

Add the cDNA from the RT step to the PCR mix.

-

Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for miR-183 and the target gene.

-

Normalize the expression of miR-183 to a small nuclear RNA (e.g., U6) and the target gene to a housekeeping gene (e.g., GAPDH).

-

Calculate the relative expression using the 2-ΔΔCt method.

-

This assay directly tests the binding of miR-183 to the 3'-UTR of a putative target gene.

Materials:

-

Luciferase reporter vector (e.g., pGL3) containing the firefly luciferase gene.

-

A vector expressing Renilla luciferase (for normalization).

-

Cells for transfection (e.g., HEK293T).

-

miR-183 mimic and a negative control mimic.

-

Lipofectamine 2000 or other transfection reagent.

-

Dual-Luciferase Reporter Assay System.

Procedure:

-

Vector Construction:

-

Clone the 3'-UTR of the predicted target gene downstream of the firefly luciferase gene in the reporter vector.

-

As a control, create a mutant 3'-UTR where the miR-183 seed-binding site is altered.

-

-

Transfection:

-

Seed cells in a 24-well plate.

-

Co-transfect the cells with:

-

The firefly luciferase reporter vector (wild-type or mutant 3'-UTR).

-

The Renilla luciferase control vector.

-

Either the miR-183 mimic or the negative control mimic.

-

-

-

Cell Lysis and Luciferase Measurement:

-

After 24-48 hours, lyse the cells using the passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3'-UTR and the miR-183 mimic (compared to the negative control mimic) indicates a direct interaction.

-

Caption: Experimental workflow for a luciferase reporter assay.

Section 2: Antimalarial Compound SSJ-183 and its Derivatives

SSJ-183 is a benzo[α]phenoxazine-based compound that has been identified as a promising new lead for the development of antimalarial drugs. It exhibits potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. Research has focused on its synthesis, in vitro and in vivo efficacy, and the activity of its metabolites, which can be considered its derivatives.

Biological Activity and Mechanism of Action

SSJ-183 demonstrates a rapid onset of action against the blood stages of P. falciparum, including strains that are resistant to currently used antimalarial drugs.[7] Its precise mechanism of action is still under investigation, but studies suggest it may involve multiple targets within the parasite.[7] The compound is effective against all blood stages of the parasite, with a more pronounced effect on the early ring stages at lower concentrations.[7]

Synthesis of SSJ-183 and its Derivatives

A one-pot synthetic procedure has been developed for the production of SSJ-183.[8][9] This method has also been applied to synthesize its N-deethylated and bis-N,N-deethylated metabolites, which have also shown significant antimalarial activity.[8]

Caption: Simplified workflow for the one-pot synthesis of SSJ-183.

Quantitative Data: In Vitro Activity of SSJ-183 and its Metabolites

The in vitro efficacy of antimalarial compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%.

| Compound | P. falciparum Strain | Resistance Profile | IC50 (ng/mL) | Reference |

| SSJ-183 | NF54 | Sensitive | 17 - 50 (range across strains) | [7] |

| K1 | Chloroquine/Pyrimethamine Resistant | 17 - 50 (range across strains) | [7] | |

| W2 | Chloroquine/Pyrimethamine Resistant | 17 - 50 (range across strains) | [7] | |

| N-deethylated metabolite | Drug-sensitive & resistant strains | - | Comparable to SSJ-183 | [8] |

| Bis-N,N-deethylated metabolite | Drug-sensitive & resistant strains | - | ~2-fold more active than SSJ-183 | [8] |

| Artesunate (Control) | Various strains | - | 2.1 - 5.0 | [7] |

| Chloroquine (Control) | Various strains | - | 5.7 - 237 | [7] |

Experimental Protocols

This is a high-throughput method for determining the IC50 values of antimalarial compounds.

Materials:

-

P. falciparum culture (synchronized to the ring stage).

-

Complete parasite culture medium (e.g., RPMI-1640 with Albumax).

-

96-well microplates.

-

Test compound (SSJ-183) and control drugs (e.g., Chloroquine).

-

SYBR Green I nucleic acid stain.

-

Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).

-

Fluorescence plate reader.

Procedure:

-

Drug Preparation:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

-

Assay Plate Setup:

-

Add the drug dilutions to the 96-well plate. Include wells for drug-free controls (100% growth) and wells with uninfected red blood cells (background).

-

Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.

-

-

Incubation:

-

Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

-

-

Lysis and Staining:

-

Add SYBR Green I dye diluted in lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement:

-

Read the fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

-

Data Analysis:

-

Subtract the background fluorescence (uninfected RBCs) from all readings.

-

Plot the fluorescence intensity against the log of the drug concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

This protocol is used to assess the toxicity of the compounds against mammalian cells to determine their selectivity.

Materials:

-

Mammalian cell line (e.g., HepG2, a human liver cell line).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well microplates.

-

Test compound (SSJ-183).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Addition:

-

Add serial dilutions of the test compound to the wells. Include wells for untreated control cells.

-

-

Incubation:

-

Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

-

Solubilization:

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot cell viability against the log of the drug concentration to determine the CC50 (50% cytotoxic concentration).

-

Caption: Workflow for in vitro screening of antimalarial compounds.

References

- 1. MicroRNA-183 in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The microRNA-183 cluster: the family that plays together stays together - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MicroRNA-183 as a Novel Regulator Protects Against Cardiomyocytes Hypertrophy via Targeting TIAM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MicroRNA-183 cluster: a promising biomarker and therapeutic target in gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The miR-183 Cluster: Biogenesis, Functions, and Cell Communication via Exosomes in Cancer [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. In vitro and in vivo characterization of the antimalarial lead compound SSJ-183 in Plasmodium models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel synthetic route for antimalarial benzo[a]phenoxazine derivative SSJ-183 and two active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unable to Identify Compound "AS-183" in Publicly Available Scientific Literature

A comprehensive search of scientific databases and public information has not yielded any identifiable drug candidate or research compound with the designation "AS-183." Consequently, the creation of an in-depth technical guide or whitepaper on its in vitro and in vivo studies, as requested, cannot be fulfilled at this time.

The search for "this compound" across various scientific and drug development-related queries did not retrieve any specific therapeutic agent with this identifier. The search results did, however, return several unrelated references containing the number "183," including:

-

Dyes and Pigments: "Acid Red 183" and "Pigment Yellow 183" were identified, which are chemical colorants and not pharmaceutical compounds.

-

A Similarly Named Natural Product: An antiviral protein designated RC-183 , isolated from the mushroom Rozites caperata, was found. This is a distinct identifier and, while it has undergone some in vitro and in vivo investigation, it is not synonymous with "this compound."[1][2]

-

Meeting and Publication Identifiers: The number "183" appeared in the context of meeting titles (e.g., "183rd Meeting of the Vaccines and Related Biological Products Advisory Committee") and journal issue numbers.[3][4]

-

Grant and Program Numbers: Certain government grant and program announcements included "183" in their identifiers, such as "PAR-25-183" and "PAR-21-183."[5][6]

-

Incidental Mentions: The number was also found incidentally in scientific literature, for example, referring to the number of patients in a clinical trial.[7][8]

It is possible that "this compound" represents an internal compound code not yet disclosed in public forums, a new compound with research that has not been published, or a typographical error.

Without a verifiable and specific compound to research, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways. We recommend verifying the compound identifier and, should a correct or alternative designation be available, a new search can be initiated.

References

- 1. Isolation and partial characterization of an antiviral, RC-183, from the edible mushroom Rozites caperata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. Issue 183 | www.ase.org.uk [ase.org.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. PAR-25-183: Early Stage Testing of Pharmacologic or Neuromodulatory Device-based Interventions for the Treatment of Mental Disorders (R33- Clinical Trial Required) [grants.nih.gov]

- 6. Expired PAR-21-183: Developing Digital Therapeutics for Substance Use Disorders (UG3/UH3 Clinical Trial optional) [grants.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. oncologynewscentral.com [oncologynewscentral.com]

AS-183 safety and toxicity profile

Extensive searches for publicly available data on the safety and toxicity profile of a compound designated "AS-183" have yielded no relevant results. This suggests that "this compound" may be an internal development code, a proprietary compound not yet disclosed in public literature, or a hypothetical substance.

Without access to foundational data from preclinical or clinical studies, it is not possible to construct the requested in-depth technical guide. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, are contingent upon the availability of this primary information.

To proceed with this request, the following information would be required:

-

In Vitro Toxicity Data: Cellular viability assays, cytotoxicity assays (e.g., LDH release), genotoxicity assays (e.g., Ames test, micronucleus assay), and any specific organoid or cell line-based toxicity results.

-

In Vivo Toxicity Data: Acute, sub-chronic, and chronic toxicity studies in relevant animal models. This would include LD50 values, NOAEL (No-Observed-Adverse-Effect Level), and detailed histopathological findings.

-

Safety Pharmacology Data: Studies on the effects of this compound on major physiological systems, including cardiovascular, respiratory, and central nervous systems.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Data: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its mechanism of action and target engagement.

-

Experimental Protocols: Detailed methodologies for the key studies that generated the safety and toxicity data. This includes information on the models used, dosing regimens, and analytical methods.

-

Signaling Pathway Information: Elucidation of the molecular pathways through which this compound exerts its effects, both therapeutic and toxic.

Upon provision of the necessary data, the requested in-depth technical guide, complete with structured data tables and Graphviz diagrams, can be generated.

Unidentified Compound: "AS-183" - Data on Solubility and Stability Not Publicly Available

A comprehensive search for the compound designated "AS-183" has yielded no specific chemical entity, precluding the retrieval of its solubility and stability data. The identifier "this compound" does not correspond to a publicly cataloged research chemical, inhibitor, or other molecule for which technical data is available.

Initial and refined searches across chemical databases, supplier catalogs, patent repositories, and scientific literature have failed to identify a specific compound with the "this compound" designation. The search results were consistently populated with unrelated substances, including "Acid Red 183" and "Pigment Yellow 183," or biological constructs such as "microRNA-183."

This lack of public information suggests that "this compound" may be an internal, proprietary code used within a specific research institution or company and has not been disclosed in the public domain. It is also possible that the designation is for a very new or obscure compound that has not yet been cataloged in publicly accessible databases.

Without a definitive chemical structure or recognized name for "this compound," it is impossible to provide the requested in-depth technical guide, including tables of quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to consult the original source of this designation. Further details, such as the full chemical name, CAS number, or the originating research group or company, are necessary to conduct a meaningful and successful search for its solubility, stability, and other technical data.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). GPR183 is a chemotactic receptor with significant roles in immune cell migration and has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. This document details the receptor's signaling pathways, provides quantitative data on known modulators, and outlines key experimental protocols for its study.

GPR183 Signaling Pathways

GPR183 is primarily coupled to the Gαi subunit of heterotrimeric G proteins.[1][2] Activation of GPR183 by its endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), or other agonists initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] Concurrently, GPR183 activation stimulates the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of extracellular signal-regulated kinase (ERK) and p38.[1] Furthermore, GPR183 signaling can induce the mobilization of intracellular calcium (Ca2+), often through the promiscuous Gα16 subunit in recombinant systems, which activates phospholipase C (PLC) and subsequent downstream signaling.[3]

GPR183 Signaling Cascade

Quantitative Data for GPR183 Modulators

The following tables summarize the quantitative data for known GPR183 antagonists and agonists.

Table 1: GPR183 Antagonists

| Compound | IC50 (nM) | Assay Type | Reference |

| NIBR189 | 11 | Radioligand Binding | [1] |

| GSK682753A | 200 | Not Specified | [1] |

| Immunophage Cpd 1 | 31.3 | Calcium Mobilization | [1] |

| Immunophage Cpd 2 | 39.45 | Calcium Mobilization | [4] |

| Immunophage Cpd 55 | 2.8 | Calcium Mobilization | [5] |

| Compound 33 | 0.82 | Not Specified | [6] |

Table 2: GPR183 Agonists

| Compound | EC50 (nM) | Assay Type | Reference |

| 7α,25-dihydroxycholesterol | 17 | Calcium Mobilization | [1] |

| 7α,25-dihydroxycholesterol | 19 | Gαi Coupling (BRET) | [1] |

| Compound 15 | 209 | Calcium Mobilization | [1] |

| Compound 16 | 179 | Calcium Mobilization | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and may require optimization for specific laboratory conditions.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR183 activation.

Calcium Mobilization Assay Workflow

Detailed Steps:

-

Cell Culture and Plating:

-

Culture HEK293T or CHO-K1 cells stably or transiently expressing human GPR183. For robust calcium signals, co-expression of a promiscuous G-protein, such as Gα16, is often employed.[3]

-

Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a humidified CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.

-

Aspirate the culture medium from the cell plates and add the dye-loading buffer to each well.

-

Incubate the plates for 1 hour at 37°C in the dark.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of test compounds (agonists or antagonists) in an appropriate assay buffer.

-

For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.

-

Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to add the compounds to the cell plate and simultaneously measure the fluorescence intensity (excitation ~490 nm, emission ~525 nm) over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50 value.

-

For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

-

Chemotaxis Assay

This assay assesses the ability of GPR183 ligands to induce directed cell migration.

Chemotaxis Assay Workflow

Detailed Steps:

-

Cell Preparation:

-

Culture GPR183-expressing cells, such as the human lymphoma cell line U-937, under standard conditions.

-

Harvest the cells and resuspend them in a serum-free migration buffer at a defined concentration.

-

-

Assay Setup:

-

Use a Boyden chamber or a commercially available chemotaxis plate with a porous membrane (e.g., 5 µm pores).

-

Add the test compound (chemoattractant) at various concentrations to the lower wells of the chamber.

-

Place the membrane over the lower wells.

-

Add the cell suspension to the upper wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours).

-

-

Quantification of Migration:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane using a suitable stain (e.g., crystal violet).

-

Elute the stain and measure the absorbance, or count the number of migrated cells per field of view using a microscope.

-

-

Data Analysis:

-

Plot the number of migrated cells (or absorbance) against the chemoattractant concentration to generate a chemotactic curve.

-

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to GPR183 and can be used to determine the affinity of unlabeled compounds.

Detailed Steps:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing GPR183 in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled GPR183 ligand (e.g., [3H]-ligand), and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, include wells with a high concentration of a known unlabeled GPR183 ligand.

-

Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

For competition assays, plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins by GPR183 upon agonist binding.

Detailed Steps:

-

Membrane Preparation:

-

Prepare cell membranes expressing GPR183 as described for the radioligand binding assay.

-

-

Assay Reaction:

-

In a 96-well plate, combine the membrane preparation, varying concentrations of the test agonist, and a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS.

-

Incubate the plate at 30°C for a defined period to allow for agonist-stimulated [35S]GTPγS binding to the G proteins.

-

-

Separation and Detection:

-

Terminate the reaction and separate the membrane-bound [35S]GTPγS from the free [35S]GTPγS by rapid filtration, as described for the radioligand binding assay.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the agonist concentration to determine the EC50 and the maximum stimulation (Emax) for G protein activation.

-

References

- 1. Discovery of GPR183 Agonists Based on an Antagonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Characterization of Oxysterol Binding to the Epstein-Barr Virus-induced Gene 2 (GPR183) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR183 antagonists detailed in Immunophage Biomedical patent | BioWorld [bioworld.com]

- 5. New GPR183 antagonists disclosed in Immunophage Biomedical patent | BioWorld [bioworld.com]

- 6. Discovery of a Highly Potent Oxysterol Receptor GPR183 Antagonist Bearing the Benzo[ d]thiazole Structural Motif for the Treatment of Inflammatory Bowel Disease (IBD) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for miR-183 in Cell Culture

A Note on Nomenclature: The following experimental protocols and application notes are provided for microRNA-183 (miR-183). The term "AS-183" did not correspond to a widely recognized experimental compound in the initial search. Given the prominence of miR-183 in the search results, this document focuses on this microRNA as the likely subject of interest for cell culture experiments.

Introduction

MicroRNA-183 (miR-183) is a small non-coding RNA that plays a crucial role in post-transcriptional gene regulation. It is part of a highly conserved miRNA cluster that also includes miR-96 and miR-182.[1] The miR-183 family is implicated in a variety of cellular processes, including development, cell proliferation, apoptosis, and migration.[1][2] Dysregulation of miR-183 has been associated with several diseases, including cancer and diabetic retinopathy.[2][3] These application notes provide an overview of the signaling pathways involving miR-183 and detailed protocols for its study in a cell culture setting.

Signaling Pathways Involving miR-183

miR-183 has been shown to modulate several key signaling pathways, making it a target of interest for therapeutic research.

-

PI3K/Akt/mTOR Pathway: In the context of diabetic retinopathy, miR-183 targets BTG1, leading to the activation of the PI3K/Akt/VEGF signaling pathway.[3] In gastrointestinal malignancies, miR-183 influences the PI3K/Akt/mTOR pathway.[2] A proposed epigenetic circuit involves HDAC2 and miR-183-5p affecting the PTEN/AKT pathway in leukemia.[4]

-

Wnt/β-catenin Pathway: The miR-183/96/182 cluster's signaling is activated by the Wnt/β-catenin pathway, which is associated with oncogenic transformation.[2]

-

S1Pr2 Signaling Pathway: The miR-183 family regulates the S1Pr2 signaling pathway, which is crucial for endoderm convergence and heart development.[1]

-

NF-κB Signaling Pathway: In lumbar disc degeneration, hsa-miR-183-3p expression can be upregulated by TNF-α through the NF-κB signaling pathway.[5]

-

TGF-β Signaling: In glioma cells, miR-183 and miR-182 are transcriptionally upregulated by TGF-β.[6]

Signaling Pathway Diagrams

Quantitative Data Summary

The following table summarizes quantitative data from studies on miR-183.

| Experimental Context | Target/Measurement | Observation | Fold Change/p-value | Reference |

| Early Cardiac Development | Gene Expression | Suppression of genes associated with early cardiac development upon miR-183 family overexpression. | p < 0.05 | [1] |

| Retinal Degeneration | M-cone opsin (Opn1mw) mRNA | Reduced expression in miR-183C knockout mice. | 2.54-fold decrease | [7] |

| Retinal Degeneration | Cone-specific arrestin (Arr3) mRNA | Reduced expression in miR-183C knockout mice. | 2.74-fold decrease | [7] |

| qPCR Assay Performance | Calibration Curve R² | High linearity for HF183/BacR287 assay. | ≥0.995 | [8] |

| qPCR Assay Performance | Amplification Efficiency (E) | High efficiency for HF183/BacR287 assay. | ≥0.993 | [8] |

Experimental Protocols

A general workflow for investigating the role of miR-183 in cell culture is outlined below.

Protocol 1: General Cell Culture and Subculturing

This protocol provides basic guidelines for maintaining adherent and suspension cell lines.

Materials:

-

Appropriate cell line (e.g., PACADD-183 for adherent cells, 2HX-2 for suspension cells)[9][10]

-

Complete growth medium (specific to the cell line)

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA (for adherent cells)

-

Fetal Bovine Serum (FBS)

-

Cell culture flasks or plates

-

Hemocytometer and Trypan Blue stain

-

Biosafety cabinet, incubator (37°C, 5% CO2), centrifuge, microscope

Procedure for Adherent Cells:

-

Warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.[11]

-

Remove the old medium from the confluent cell culture flask.

-

Wash the cell monolayer with PBS to remove any remaining serum, which can inactivate trypsin.[12]

-

Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for a few minutes at 37°C.

-

Once cells have detached, neutralize the trypsin by adding complete growth medium.[12]

-

Gently pipette the cell suspension to break up clumps.

-

Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.

-

Seed a new flask with the desired number of cells and fresh, pre-warmed medium.

Procedure for Suspension Cells:

-

Transfer the cell suspension to a sterile centrifuge tube.

-

Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

-

Perform a cell count to determine cell density.

-

Dilute the cells to the optimal seeding density in a new flask with fresh medium.

Protocol 2: Transfection of miR-183 Mimic or Inhibitor

This protocol describes the transient transfection of cells with synthetic miR-183 mimics or inhibitors to study gain-of-function or loss-of-function effects.

Materials:

-

Healthy, log-phase cells

-

miR-183 mimic, inhibitor, or negative control oligonucleotides

-

Transfection reagent (e.g., lipid-based)

-

Reduced-serum or serum-free medium (e.g., Opti-MEM)

Procedure:

-

One day before transfection, seed cells in antibiotic-free medium to achieve 70-90% confluency on the day of transfection.

-

In a sterile tube, dilute the miR-183 mimic/inhibitor in reduced-serum medium.

-

In a separate tube, dilute the transfection reagent in reduced-serum medium.

-

Combine the diluted miRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Add the transfection complexes to the cells dropwise.

-

Incubate the cells for 24-72 hours before proceeding to downstream analysis. The optimal time will depend on the specific assay.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for miR-183 and Target Gene Expression

This protocol is for quantifying the expression levels of miR-183 and its target genes.

Materials:

-

RNA extraction kit

-

Reverse transcription kit (specific for miRNA or mRNA)

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Specific primers for miR-183, target gene, and a reference gene (e.g., U6 snRNA for miRNA, GAPDH for mRNA)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from transfected or control cells using a commercial kit according to the manufacturer's instructions.

-

Reverse Transcription (RT):

-

For miRNA: Use a specific stem-loop RT primer for miR-183 to generate cDNA.

-

For mRNA: Use oligo(dT) or random primers to generate cDNA from the target gene's mRNA.

-

-

qPCR:

-

Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, and qPCR master mix.

-

Run the reaction on a qPCR instrument using a standard thermal cycling protocol.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels.

-

Protocol 4: Dual-Luciferase Reporter Assay for Target Validation

This assay is used to confirm direct binding between miR-183 and its predicted target gene's 3' UTR.[1][5]

Materials:

-

Reporter plasmid containing the 3' UTR of the target gene downstream of a luciferase gene (e.g., Renilla or Firefly).

-

A control plasmid with a different luciferase for normalization.

-

miR-183 mimic or negative control.

-

Dual-luciferase assay reagent.

-

Luminometer.

Procedure:

-

Co-transfect cells with the reporter plasmid, control plasmid, and either the miR-183 mimic or a negative control.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the activity of both luciferases using a luminometer according to the manufacturer's protocol.

-

Calculate the ratio of the target luciferase activity to the control luciferase activity. A significant decrease in this ratio in the presence of the miR-183 mimic indicates direct targeting.

References

- 1. The Zebrafish miR-183 Family Regulates Endoderm Convergence and Heart Development via S1Pr2 Signaling Pathway [mdpi.com]

- 2. MicroRNA-183 cluster: a promising biomarker and therapeutic target in gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MicroRNA-183 inhibition exerts suppressive effects on diabetic retinopathy by inactivating BTG1-mediated PI3K/Akt/VEGF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HDAC2-miR183-5p epigenetic circuit contributes to the growth of Philadelphia chromosome-positive B cell acute lymphoblastic leukemia via PTEN/AKT and c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HSA-MIR-183-3P TARGETING ATAXIA-TELANGIECTASIA MUTATED PROTEIN REGULATION OF NF-ΚB SIGNALING PATHWAY AFFECTS CELLULAR SENESCENCE CAUSED BY DNA DAMAGE IN LUMBAR DISC DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Inactivation of the microRNA-183/96/182 cluster results in syndromic retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved HF183 Quantitative Real-Time PCR Assay for Characterization of Human Fecal Pollution in Ambient Surface Water Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | PACADD-183 [webshop.dsmz.de]

- 10. Leibniz Institute DSMZ: Details [dsmz.de]

- 11. mpapi.bjcancer.org [mpapi.bjcancer.org]

- 12. static1.squarespace.com [static1.squarespace.com]

Application Notes and Protocols for AS-183 Dosage and Administration in Animal Models

Initial Search and Identification of "AS-183"

An initial comprehensive search was conducted to gather data on a compound referred to as "this compound" for the purpose of creating detailed application notes and protocols for its use in animal models. However, the search did not yield any information on a small molecule or drug with the identifier "this compound." Instead, the search results consistently pointed to two distinct biological entities:

-

miR-183: A microRNA that is part of a highly conserved miRNA cluster.[1] It plays a crucial role in the post-transcriptional regulation of genes and is involved in various biological processes, including the development of the retina and inner ear hair cells.[1]

-

RNF183: A protein (RING finger 183) that has been implicated in the initiation and progression of tumors.[2]

Given the absence of information on a compound designated "this compound," it is not possible to provide the requested detailed application notes, protocols, dosage tables, or signaling pathway diagrams. The following sections will briefly summarize the biological roles of miR-183 and RNF183 as found in the literature, which may be the intended subject of the user's query.

Overview of miR-183 in Biological Signaling

MicroRNA-183 (miR-183) is a small non-coding RNA that regulates gene expression at the post-transcriptional level.[1] It is part of the miR-183 family, which also includes miR-96 and miR-182.[1] This family is highly conserved and its members are located in close proximity on human chromosome 7q32.2.[1] They are often transcribed together and share similar biological functions.[1]

Signaling Pathways Involving miR-183:

-

S1Pr2 Signaling Pathway: In zebrafish, the miR-183 family has been shown to regulate the S1Pr2 signaling pathway, which is essential for endoderm convergence and heart development.[1] Overexpression of the miR-183 family leads to phenotypes consistent with a deficiency in the S1Pr2 signaling pathway.[1]

-

NF-κB Signaling Pathway: In the context of lumbar disc degeneration, hsa-miR-183-3p expression is elevated and may be upregulated by TNF-α through the NF-κB signaling pathway.[3] It targets the ataxia-telangiectasia mutated (ATM) protein, and blocking this pathway can reduce inflammation.[3]

-

PTEN/AKT and c-MYC Signaling Pathway: In Philadelphia chromosome-positive B cell acute lymphoblastic leukemia (Ph(+) B-ALL), miR-183-5p is significantly downregulated.[4] It directly targets the BCR-ABL fusion gene and induces apoptosis through the PTEN/AKT and c-MYC signaling pathways.[4]

Visualization of the miR-183-S1Pr2 Signaling Pathway:

Caption: The miR-183 family negatively regulates the S1Pr2 signaling pathway, impacting heart development.

Overview of RNF183 in Biological Signaling

RNF183 (RING finger 183) is a protein that has been identified as playing a significant role in the development and progression of certain cancers, particularly non-small cell lung cancer (NSCLC).[2]

Signaling Pathway Involving RNF183:

-

SHP2/STAT3 Signaling Pathway: In lung adenocarcinoma (LUAD), RNF183 expression is elevated.[2] It promotes tumor growth by activating the STAT3 pathway through the ubiquitination of SHP2, which is a negative feedback regulator of the STAT3 pathway.[2] Knockdown of RNF183 has been shown to suppress the proliferation of lung adenocarcinoma cells by inactivating this pathway.[2]

Visualization of the RNF183-SHP2/STAT3 Signaling Pathway:

Caption: RNF183 promotes cell proliferation by inhibiting the negative regulator SHP2 in the STAT3 pathway.

Due to the lack of available information on a compound specifically named "this compound," it is not feasible to provide the requested detailed application notes and protocols regarding its dosage and administration in animal models. The information retrieved pertains to the microRNA miR-183 and the protein RNF183. Researchers interested in these molecules should consult the primary literature for detailed experimental protocols. If "this compound" is an internal or alternative name for a different compound, providing that name would be necessary to conduct a more targeted and effective search.

References

- 1. mdpi.com [mdpi.com]

- 2. Knockdown of RNF183 suppressed proliferation of lung adenocarcinoma cells via inactivating the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HSA-MIR-183-3P TARGETING ATAXIA-TELANGIECTASIA MUTATED PROTEIN REGULATION OF NF-ΚB SIGNALING PATHWAY AFFECTS CELLULAR SENESCENCE CAUSED BY DNA DAMAGE IN LUMBAR DISC DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]